(3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide
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Description
(3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C10H16N4O and its molecular weight is 208.265. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
(3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide and related compounds have been synthesized and characterized, contributing to the field of heterocyclic chemistry. For example, Yıldırım et al. (2005) explored the functionalization reactions of related pyrazole carboxylic acids and acid chlorides, providing insights into the synthesis of various compounds (Yıldırım, Kandemirli, & Demir, 2005). Similarly, Faghihi & Mozaffari (2008) synthesized new polyamides using a compound containing a pyridyl moiety, demonstrating the versatility of these compounds in polymer science (Faghihi & Mozaffari, 2008).
Biological Evaluation
Some derivatives of pyrazolopyridines, closely related to this compound, have been evaluated for their potential biological activities. Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, indicating potential therapeutic applications (Rahmouni et al., 2016). Additionally, El‐Borai et al. (2013) reported the synthesis of pyrazolopyridines and their antioxidant, antitumor, and antimicrobial activities, further emphasizing the potential of these compounds in medicinal chemistry (El‐Borai et al., 2013).
Heterocyclic Synthesis Applications
These compounds have also been utilized in the synthesis of various heterocyclic derivatives. For instance, Fadda et al. (2012) used a related enaminonitrile in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, showcasing the compound's utility in creating diverse heterocyclic systems (Fadda, Etman, El-Seidy, & Elattar, 2012).
Drug Development and Molecular Interaction Studies
In drug development and molecular interaction studies, compounds related to this compound have been investigated. Shim et al. (2002) studied the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, providing valuable insights for drug design (Shim et al., 2002).
Properties
IUPAC Name |
(3S,4R)-4-(1,5-dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-6-7(5-13-14(6)2)8-3-12-4-9(8)10(11)15/h5,8-9,12H,3-4H2,1-2H3,(H2,11,15)/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSSCNUDARFCGB-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2CNCC2C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)[C@@H]2CNC[C@H]2C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.